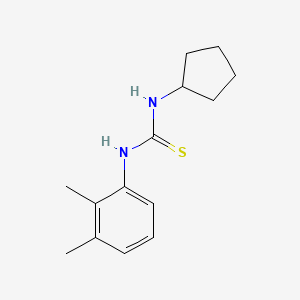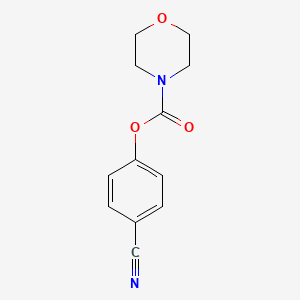
2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide, also known as CTQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.
作用機序
The mechanism of action of 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide involves the inhibition of various enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It also inhibits the activity of protein kinase C, a signaling molecule involved in cell growth and differentiation. This compound has also been shown to activate the p53 pathway, a tumor suppressor pathway that induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound induces apoptosis in cancer cells, inhibits cell proliferation, and reduces tumor growth. In bacterial infections, this compound inhibits bacterial growth and biofilm formation. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide is its broad-spectrum activity against various diseases, making it a promising candidate for drug development. Additionally, this compound has been shown to have low toxicity in animal studies, indicating its potential safety for human use. However, one limitation of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
将来の方向性
For 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide research include the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to investigate its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. The development of novel formulations and delivery methods for this compound could also improve its bioavailability and efficacy. Finally, the elucidation of its mechanism of action could provide insights into the development of new drugs targeting similar pathways.
合成法
The synthesis of 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2-cyclopropyl-4-quinolinecarboxylic acid hydrazide with 3-thiophenecarboxaldehyde in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to form the final product. The purity of the compound can be improved through recrystallization.
科学的研究の応用
2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in the treatment of cancer, bacterial infections, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It achieves this by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Additionally, this compound has been investigated for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-cyclopropyl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c22-18(21-19-10-12-7-8-23-11-12)15-9-17(13-5-6-13)20-16-4-2-1-3-14(15)16/h1-4,7-11,13H,5-6H2,(H,21,22)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNDZUPTKYYUQI-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)





![N'-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5875775.png)
![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5875782.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)

![N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine](/img/structure/B5875823.png)


